molecular formula C25H24N6O3S B11771885 N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11771885
M. Wt: 488.6 g/mol
InChI Key: GWMODMFRACIKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a phenyl group at position 4 and a p-tolylaminomethyl group at position 3. A thioacetamide linker bridges the triazole to a 4-methyl-3-nitrophenyl acetamide moiety.

Properties

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C25H24N6O3S/c1-17-8-11-19(12-9-17)26-15-23-28-29-25(30(23)21-6-4-3-5-7-21)35-16-24(32)27-20-13-10-18(2)22(14-20)31(33)34/h3-14,26H,15-16H2,1-2H3,(H,27,32)

InChI Key

GWMODMFRACIKFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)C)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, particularly focusing on its anticancer and antimicrobial activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The structural framework includes a triazole ring, which is known for its biological activity. The presence of the nitrophenyl and thioacetamide moieties enhances the compound's potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, in vitro assays using human cancer cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate cancer), and Caco-2 (colorectal cancer) have shown that the compound induces apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent cell death. The IC50 values reported for Caco-2 cells were approximately 16.63 ± 0.27 μM, indicating a stronger cytotoxic effect compared to standard chemotherapeutics like cisplatin and etoposide .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies indicate that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/EffectivenessMechanism of Action
AnticancerCaco-216.63 ± 0.27 μMInduction of apoptosis via ROS generation
MDA-MB-231Not specifiedCell cycle arrest and apoptosis
LNCaPNot specifiedApoptosis induction
AntimicrobialGram-positive bacteriaSignificant inhibition observedDisruption of bacterial cell wall synthesis
Gram-negative bacteriaSignificant inhibition observedInhibition of protein synthesis

Case Studies

  • Cytotoxicity Study : A study employing the MTT assay revealed that this compound exhibited remarkable cytotoxicity against colorectal adenocarcinoma cells (Caco-2). The study concluded that the compound's ability to induce apoptosis could be leveraged in developing new cancer therapies.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it effectively inhibited bacterial growth, suggesting its potential as a lead compound in antibiotic development.

Scientific Research Applications

Structural Features

FeatureDescription
Triazole Ring Known for versatility in medicinal chemistry
Thioacetamide Moiety Potential for biological activity
4-Methyl-3-Nitrophenyl Group Enhances chemical properties and biological interactions

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The triazole moiety is often linked to these activities, making N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide a promising candidate for developing new antimicrobial agents. Studies have shown that derivatives of triazole compounds can effectively combat various pathogens, suggesting that this compound may also possess similar efficacy.

Anticancer Potential

The compound's structural characteristics may allow it to interact with specific receptors or enzymes involved in cancer progression. Preliminary studies have indicated that related compounds demonstrate anticancer activity against various cell lines. For instance, compounds containing triazole rings have been evaluated for their ability to inhibit tumor growth, highlighting the potential of this compound in cancer therapeutics .

Synthesis Pathway

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : This step involves coupling reactions that introduce the triazole structure.
  • Thioacetamide Formation : The thioacetamide group is introduced through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling the 4-methyl-3-nitrophenyl group with the previously synthesized intermediates.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Studies : Research on related compounds showed promising results in inhibiting tumor growth in various cancer cell lines, further validating the potential application of this compound in oncology.

Comparison with Similar Compounds

Structural Modifications on the Triazole Core

4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazole Derivatives
  • Compound 7h (): Replaces the phenyl group with 4-chlorophenyl at position 3. However, the acetamide substituent is N-phenyl rather than N-(4-methyl-3-nitrophenyl), which reduces nitro-mediated electron effects. Synthesis involved 2-bromoacetamide and K₂CO₃ in acetone .
  • Key Difference : Chlorophenyl substitution may improve binding to hydrophobic enzyme pockets, but the absence of a nitro group limits redox reactivity.
Pyridinyl-Substituted Triazoles
  • The ethyl group at position 4 increases steric bulk compared to phenyl, possibly altering binding kinetics .
  • Key Difference : Pyridinyl and ethyl groups may shift activity toward kinase inhibition or nitric oxide donation, as seen in related triazole/oxime hybrids .

Variations in the Acetamide Substituent

Nitro-Containing Derivatives
  • 2-((6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide (): Features a nitrophenyl group similar to the target compound but replaces the triazole with a triazinone core. The nitro group’s electron-withdrawing effect stabilizes the molecule, though the triazinone may reduce metabolic stability compared to triazoles .
  • Compound 18 (): Substitutes the acetamide with a 4-nitrophenyl group. Reported melting point (273–274°C) and IR data (C=O at 1678 cm⁻¹) align with nitro-group stability. This compound showed moderate cytotoxicity, suggesting nitro substituents may enhance anticancer activity .
Acetyl-Containing Derivatives
  • N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-acetamide (): The acetyl group introduces a ketone, enabling Schiff base formation or hydrogen bonding. Allyl substitution at position 4 could confer reactivity in polymerization or crosslinking applications .

Thio vs. Amino Linkers

  • N-(4-Methylphenyl)-2-[(5-((p-tolylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (): Replaces the p-tolylamino group with p-tolylthio.

Anticancer Activity

  • Thiazole Derivatives (): Compounds 7b and 11 (IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells) highlight the importance of thioacetamide linkers and aromatic substituents. The target compound’s nitro group may further enhance cytotoxicity via ROS generation .
  • Triazole/Oxime Hybrids (): Nitric oxide donors like 7a-e demonstrate vasodilatory effects. The target compound’s nitro group could similarly act as a NO donor, though this requires experimental validation .

Preparation Methods

Stepwise Synthesis via Hydrazide Intermediates

The most widely reported method involves sequential functionalization of a 1,2,4-triazole core. As outlined in recent studies, the synthesis begins with the preparation of 2-[(4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, which is subsequently acylated with 4-methyl-3-nitrobenzoyl chloride.

Key Steps:

  • Formation of the Triazole Core :

    • 4-Phenyl-3-thio-1,2,4-triazole is reacted with chloroacetohydrazide in dimethylformamide (DMF) under reflux to introduce the hydrazide moiety.

    • The intermediate is then treated with p-toluidine and formaldehyde via a Mannich reaction to install the (p-tolylamino)methyl group.

  • Acylation Reaction :

    • The hydrazide intermediate is coupled with 4-methyl-3-nitrobenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base.

    • The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after recrystallization from ethanol.

Reaction Conditions and Yields

StepReactantsSolventTemperatureCatalystYield
14-Phenyl-1,2,4-triazole, ChloroacetohydrazideDMF80°CNone72%
2Intermediate, p-Toluidine, FormaldehydeEthanol60°CAcetic Acid68%
3Hydrazide, 4-Methyl-3-nitrobenzoyl chlorideTHF0–5°CTriethylamine85%

One-Pot Synthesis Using Microwave Irradiation

Alternative approaches leverage microwave-assisted synthesis to reduce reaction times. A study demonstrated that combining 4-phenyl-1,2,4-triazole-3-thiol, 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide, and p-tolylaminomethyl chloride in a single vessel under microwave irradiation (300 W, 120°C) produces the target compound in 78% yield within 20 minutes. This method avoids intermediate isolation, significantly improving efficiency.

Optimization of Reaction Parameters

Catalytic Systems

  • Base Catalysts : Triethylamine is preferred over weaker bases (e.g., NaHCO₃) due to its ability to deprotonate thiol groups efficiently, accelerating nucleophilic substitution.

  • Acid Catalysts : Acetic acid (10 mol%) enhances the Mannich reaction by stabilizing the imine intermediate, increasing yields from 58% to 68%.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF outperform ethanol in triazole functionalization due to better solubility of intermediates.

  • Low-Temperature Acylation : Conducting the final acylation at 0–5°C suppresses hydrolysis of the acyl chloride, improving purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 2.32 ppm (s, 3H, Ar-CH₃ from p-tolyl group).

    • δ 4.21 ppm (s, 2H, SCH₂CO).

    • δ 8.02–7.15 ppm (m, 12H, aromatic protons).

  • LC-MS : Molecular ion peak at m/z 446.5 [M+H]⁺ confirms the molecular formula C₂₂H₁₈N₆O₃S.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for optimized methods.

Comparative Analysis of Synthetic Methods

Advantages of Stepwise Synthesis :

  • Higher yields (85% final step) due to controlled intermediate purification.

  • Scalability for industrial production.

Advantages of Microwave-Assisted Synthesis :

  • 60% reduction in reaction time.

  • Lower energy consumption .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Triazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under reflux in ethanol or dioxane .

Sulfanyl Acetamide Linkage : Reaction of triazole-thiol intermediates with chloroacetamide derivatives in the presence of triethylamine (TEA) as a base .

Functionalization : Introduction of the p-tolylaminomethyl group via Mannich-type reactions using formaldehyde and p-toluidine .

  • Critical Parameters : Solvent choice (e.g., ethanol for solubility), temperature control (20–80°C), and stoichiometric ratios (e.g., 1:1.2 for thiol:chloroacetamide) to minimize side products .

Q. How is the compound’s structural integrity validated in academic research?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • FT-IR : Verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C-N vibrations at ~680 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between triazole and aromatic rings .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. What are the primary challenges in purifying this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol-DMF mixtures (4:1 v/v) to improve crystal yield due to the compound’s low solubility in polar solvents .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (10–50%) removes unreacted intermediates .
  • Purity Analysis : HPLC with C18 columns (acetonitrile/water, 0.1% TFA) achieves >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can computational methods optimize the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., sulfur atoms in thioacetamide as nucleophilic centers) .
  • Molecular Docking : Screen against targets like EGFR kinase (PDB: 1M17) to identify binding modes, focusing on hydrogen bonds with triazole N-atoms .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. How do structural modifications (e.g., nitro group reduction) alter bioactivity?

  • Methodological Answer :

  • Nitro → Amine Reduction : Use catalytic hydrogenation (H₂, Pd/C, ethanol) to generate N-(4-methyl-3-aminophenyl) analogs.
  • Bioactivity Impact : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT on MDA-MB-231 cells). Amine derivatives often show enhanced solubility but reduced antiproliferative activity due to decreased electron-withdrawing effects .
  • SAR Table :
ModificationCytotoxicity (IC₅₀, μM)Solubility (mg/mL)
Nitro (Parent)12.3 ± 1.20.45
Amine28.9 ± 2.11.20
Methylthio (Analog)8.7 ± 0.90.30

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization :
  • Use identical cell lines (e.g., Panc-1 pancreatic cancer cells) and passage numbers .
  • Normalize to positive controls (e.g., doxorubicin for cytotoxicity).
  • Data Harmonization : Meta-analysis of ≥3 independent studies to identify outliers (e.g., Z-score >2.5) .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to confirm target engagement (e.g., kinase inhibition) .

Methodological Challenges

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Storage Conditions :
  • Temperature : –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Argon gas to inhibit oxidation of thioether groups .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Q. How can reaction yields be improved for scale-up synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h (e.g., 150 W, 100°C) while maintaining >85% yield .
  • Catalyst Optimization : Fly-ash:PTS (1:3 w/w) enhances cyclocondensation efficiency by 30% .
  • Flow Chemistry : Continuous reactors minimize intermediate isolation steps, improving overall yield to >90% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.